2-(2-Fluorophenyl)-2-hydroxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDADKJCPTQNFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433363 | |
| Record name | AGN-PC-07AEHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133721-88-7 | |
| Record name | 2-Fluoro-α-hydroxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133721-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-07AEHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Fluorophenyl 2 Hydroxyacetonitrile
Classical Cyanohydrin Synthesis Approaches
The traditional methods for cyanohydrin synthesis involve the direct reaction of an aldehyde with a cyanide salt, often in the presence of an acid or a bisulfite adduct to generate hydrocyanic acid in situ.
Hydrocyanation of 2-Fluorobenzaldehyde (B47322) (Aldehyde Cyanohydrin Formation)
The core reaction for the formation of 2-(2-fluorophenyl)-2-hydroxyacetonitrile is the hydrocyanation of 2-fluorobenzaldehyde. This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde.
A general representation of this reaction is the treatment of the aldehyde with an aqueous solution of potassium cyanide. The reaction is often carried out at a controlled temperature to manage the exothermic nature of the reaction and to minimize side reactions.
Table 1: Representative Traditional Cyanohydrin Synthesis
| Aldehyde | Cyanide Source | Additive | Yield (%) |
| 1-Naphthaldehyde (B104281) | Potassium Cyanide | Sodium Metabisulphite | 90 |
Trimethylsilyl (B98337) cyanide (TMSCN) has emerged as a widely used and safer alternative to hydrogen cyanide and alkali metal cyanides for the synthesis of cyanohydrins. The reaction involves the addition of TMSCN to the carbonyl group, followed by hydrolysis of the resulting O-silylated cyanohydrin to afford the final product. This method often requires the use of a catalyst to activate either the aldehyde or the TMSCN.
Lewis acids are effective catalysts for the cyanosilylation of aldehydes with TMSCN. Zinc iodide (ZnI₂) is a commonly employed Lewis acid for this purpose. It activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyanide group of TMSCN. This catalytic system has been shown to be effective for a variety of aldehydes and ketones. While specific yields for 2-fluorobenzaldehyde are not detailed in the provided search results, the general applicability of zinc iodide in promoting the cyanosilylation of aromatic aldehydes is well-established. For instance, the cyanosilylation of furfural (B47365) using TMSCN in the presence of a zinc iodide catalyst proceeds with a 99% yield. chemrxiv.org
Table 2: Lewis Acid-Catalyzed Cyanosilylation of Aldehydes with TMSCN
| Aldehyde | Catalyst | Yield (%) |
| Furfural | Zinc Iodide | 99 chemrxiv.org |
| Crotonaldehyde | Zinc Iodide | 98 chemrxiv.org |
| Cyclooctanone | Zinc Iodide | 94 chemrxiv.org |
In addition to Lewis acids, Lewis bases can also catalyze the addition of TMSCN to aldehydes. The mechanism is believed to involve the activation of TMSCN by the Lewis base, which increases the nucleophilicity of the cyanide. Various achiral Lewis bases, including phosphines and amines, have been found to be efficient catalysts for this transformation. For example, chiral amines and phosphines have been examined in the catalytic, asymmetric addition of TMSCN to benzaldehyde (B42025). A mechanistic study revealed that the reaction is first order in the aldehyde, first order in the Lewis base, and zeroth order in TMSCN, suggesting the formation of a complex between TMSCN and the Lewis base. Combinations of N-oxides and Ti(OiPr)₄ can act as bifunctional catalysts, where the titanium activates the ketone and the N-oxide activates TMSCN. organic-chemistry.org
Table 3: Lewis Base-Catalyzed Cyanosilylation
| Catalyst Type | Example | Role |
| Amines | Chiral Amines | Asymmetric catalysis |
| Phosphines | Chiral Phosphines | Asymmetric catalysis |
| N-Oxides | with Ti(OiPr)₄ | Bifunctional catalysis organic-chemistry.org |
A more recent and environmentally benign approach to cyanohydrin synthesis involves the use of carbon dioxide (CO₂). ku.dknih.gov This method utilizes an insoluble cyanide source like potassium cyanide (KCN) under an atmosphere of CO₂. chemrxiv.orgamazonaws.com It is proposed that CO₂ accelerates the reaction under neutral conditions without the generation of toxic hydrogen cyanide gas. ku.dknih.gov Under an inert atmosphere, the reaction is often not operative due to an unfavorable equilibrium. ku.dknih.gov The utility of CO₂-mediated cyanohydrin synthesis has been demonstrated for a variety of alkyl and aryl aldehydes. nih.gov
In a study on CO₂-enabled cyanohydrin synthesis, the reaction of 4-fluorobenzaldehyde, a compound structurally similar to 2-fluorobenzaldehyde, with KCN in ethanol (B145695) under a CO₂ atmosphere (1 atm) for 18 hours resulted in a high yield of the corresponding cyanohydrin. chemrxiv.org This suggests that this methodology is likely applicable to the synthesis of this compound. The role of CO₂ is believed to be multifaceted, potentially involving a shift in the reaction equilibrium and an increase in the solubility of the cyanide source. amazonaws.com
Table 4: CO₂-Enabled Cyanohydrin Synthesis of 4-Fluorobenzaldehyde
| Aldehyde | Cyanide Source | Solvent | Atmosphere | Time (h) | Yield |
| 4-Fluorobenzaldehyde | KCN | Ethanol | CO₂ (1 atm) | 18 | High chemrxiv.org |
Carbon Dioxide (CO2)-Enabled Cyanation Techniques
Role of CO2 in Potassium Cyanide Solubility and Reactivity
The synthesis of cyanohydrins, including this compound, from aldehydes and potassium cyanide (KCN) can be significantly enhanced by the use of carbon dioxide (CO2). researchgate.netamazonaws.com Traditionally, the reaction of aldehydes with alkali metal cyanides is often slow and inefficient due to the low solubility of the cyanide salt in organic solvents and an unfavorable reaction equilibrium. researchgate.net Introducing CO2 into the reaction mixture under neutral conditions provides a practical and atom-efficient solution to these challenges. researchgate.net
The primary role of CO2 is to increase the solubility of potassium cyanide. amazonaws.com This is achieved through the in-situ formation of a more soluble cyanide-delivering species. amazonaws.com This increased concentration of available cyanide ions in the reaction medium accelerates the rate of cyanohydrin formation. researchgate.net
Furthermore, CO2 acts as a Lewis acid, which can stabilize anionic intermediates and negatively charged transition states that occur during the nucleophilic addition of the cyanide ion to the carbonyl group of the aldehyde. researchgate.net This catalytic role of CO2 promotes the reaction without the need for strong acids, which can lead to the hazardous generation of hydrogen cyanide (HCN) gas. researchgate.net Studies have shown that under a CO2 atmosphere (1 atm), the conversion of aldehydes to their corresponding cyanohydrins can proceed to completion with high yields. amazonaws.com The process is not only efficient but also offers a safer alternative to traditional methods that require the direct handling of toxic HCN. researchgate.net
Asymmetric Synthesis of Enantiopure this compound
The production of enantiomerically pure cyanohydrins is of great importance as they are versatile chiral building blocks for the synthesis of a wide range of pharmaceuticals and fine chemicals. researchgate.net Biocatalytic methods, in particular, have emerged as powerful tools for achieving high enantioselectivity in the synthesis of compounds like this compound.
Biocatalytic Approaches
Enzymes, especially hydroxynitrile lyases (HNLs), are widely employed for the asymmetric synthesis of cyanohydrins due to their high stereoselectivity and ability to operate under mild reaction conditions. innosyn.com
Hydroxynitrile lyases catalyze the addition of hydrogen cyanide (HCN) to a carbonyl group of an aldehyde or ketone, a key reaction in the defense mechanism of many plants known as cyanogenesis. researchgate.net This reaction is reversible and can be exploited for the stereoselective synthesis of chiral cyanohydrins. researchgate.net The use of HNLs allows for the production of either (R)- or (S)-cyanohydrins with high enantiomeric excess (ee), depending on the specific enzyme used. ftb.com.hr
These biocatalysts have been successfully used for the conversion of a variety of substrates, including aromatic aldehydes, demonstrating their utility in the synthesis of compounds such as this compound. nih.govnih.gov
Hydroxynitrile lyases are broadly classified based on the stereochemistry of the cyanohydrin they produce. (R)-selective and (S)-selective HNLs have been isolated from a variety of plant sources. ftb.com.hr
(R)-Selective Hydroxynitrile Lyases: A well-known example of an (R)-selective HNL is obtained from the seeds of the bitter almond (Prunus amygdalus), often referred to as PaHNL. researchgate.net HNLs from other Prunus species, such as Prunus mume (Japanese apricot), also exhibit (R)-selectivity and can catalyze the cyanation of various benzaldehyde derivatives with excellent optical and chemical yields. pu-toyama.ac.jpresearchgate.net Another notable (R)-selective HNL is from Arabidopsis thaliana (AtHNL), which is effective in transforming aromatic aldehydes into the corresponding (R)-cyanohydrins. nih.gov
(S)-Selective Hydroxynitrile Lyases: (S)-selective HNLs are commonly sourced from plants such as the Para rubber tree (Hevea brasiliensis) (HbHNL) and cassava (Manihot esculenta) (MeHNL). ebi.ac.ukwikipedia.org These enzymes are known to tolerate a range of aromatic and heterocyclic aldehydes. ebi.ac.uk A novel (S)-HNL has also been purified from the leaves of Baliospermum montanum, which shows a high specificity for aromatic aldehydes. nih.gov
The substrate scope of these enzymes is broad, and they have been shown to effectively catalyze the addition of HCN to substituted benzaldehydes, which is critical for the synthesis of the target molecule. nih.govnih.gov
| Enzyme Name | Source Plant | Stereoselectivity | Substrate Acceptance (Aromatic Aldehydes) |
| PaHNL | Prunus amygdalus (Bitter Almond) | (R) | Yes |
| AtHNL | Arabidopsis thaliana | (R) | Yes |
| PmHNL | Prunus mume (Japanese Apricot) | (R) | Yes |
| HbHNL | Hevea brasiliensis (Para Rubber Tree) | (S) | Yes |
| MeHNL | Manihot esculenta (Cassava) | (S) | Yes |
| BmHNL | Baliospermum montanum | (S) | Yes |
The catalytic mechanism of HNLs varies depending on their structural family. nih.gov Many HNLs, including the well-studied (S)-selective HNL from Hevea brasiliensis (HbHNL), belong to the α/β-hydrolase superfamily. ebi.ac.uk These enzymes typically possess a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues in their active site. wikipedia.org
The proposed mechanism for these enzymes involves general acid/base catalysis. ebi.ac.uk The reaction is initiated by the deprotonation of the cyanohydrin's hydroxyl group by a basic residue, often a histidine from the catalytic triad. nih.gov In the synthetic direction, the enzyme positions the aldehyde substrate and the cyanide ion in a specific orientation within the active site. ebi.ac.uk The carbonyl oxygen of the aldehyde interacts with active site residues, such as threonine and serine, through hydrogen bonds, which polarizes the carbonyl group and makes it more susceptible to nucleophilic attack. researchgate.net
A key lysine (B10760008) residue often plays a crucial role in correctly positioning the substrate and stabilizing the negatively charged intermediate formed after the cyanide addition. ebi.ac.uk The precise arrangement of amino acid residues in the chiral active site dictates the facial selectivity of the cyanide attack on the prochiral carbonyl carbon, leading to the formation of either the (R)- or (S)-enantiomer of the cyanohydrin. ebi.ac.uk
An alternative to the direct use of hazardous hydrogen cyanide is the application of transcyanation reactions. In this method, a stable cyanohydrin, such as acetone (B3395972) cyanohydrin, serves as the cyanide donor. rsc.org Acetone cyanohydrin is the natural substrate for some HNLs and can be enzymatically cleaved to release HCN in a controlled manner within the reaction medium. researchgate.net
The HNL then catalyzes the addition of the released cyanide to the target aldehyde, in this case, 2-fluorobenzaldehyde. rsc.org This process allows for the in-situ generation of HCN, minimizing its concentration in the headspace and improving the safety of the procedure. (R)-HNL from Prunus amygdalus (PaHNL), for example, has been utilized in chemo-enzymatic synthesis involving the release of HCN from acetone cyanohydrin for subsequent enantioselective addition to an aldehyde. rsc.org This method combines the convenience of a stable cyanide source with the high enantioselectivity of the biocatalyst. rsc.org
Advantages of Biocatalysis in Asymmetric Synthesis
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering several advantages over traditional chemical methods. The use of enzymes, such as hydroxynitrile lyases (HNLs), provides a highly selective and environmentally friendly route to chiral cyanohydrins like this compound. rsc.orgresearchgate.net
Stereoselectivity: One of the most significant advantages of biocatalysis is the high degree of stereoselectivity that can be achieved. researchgate.net Enzymes are inherently chiral molecules and create a three-dimensional active site that can differentiate between enantiotopic faces of a prochiral substrate, such as 2-fluorobenzaldehyde. This results in the preferential formation of one enantiomer over the other, leading to high enantiomeric excess (ee). For instance, (R)-oxynitrilase-catalyzed reactions are known to produce (R)-cyanohydrins with excellent enantioselectivity. researchgate.net The precise control over stereochemistry is crucial in the synthesis of bioactive molecules, where different enantiomers can exhibit vastly different physiological effects.
Green Chemistry Principles: Biocatalytic processes align well with the principles of green chemistry. tudelft.nlresearchgate.net Enzymes operate under mild reaction conditions, typically at or near ambient temperature and pressure, and in aqueous media. researchgate.net This reduces the energy consumption and the need for harsh organic solvents that are often toxic and volatile. instituteofsustainabilitystudies.com Furthermore, enzymes are biodegradable catalysts derived from renewable resources, which minimizes their environmental impact. tudelft.nl The high selectivity of enzymatic reactions also leads to a reduction in by-product formation, simplifying purification processes and minimizing waste. researchgate.net
Chemo-Catalytic Asymmetric Strategies
While biocatalysis offers significant advantages, chemo-catalytic methods also provide versatile and efficient routes to enantiomerically enriched this compound. These strategies often employ chiral catalysts to induce asymmetry in the cyanohydrin formation.
Chiral Metal Complex Catalysis (e.g., Titanium, Aluminum, Boron Complexes)
Chiral metal complexes have been extensively studied as catalysts for the asymmetric addition of cyanide to aldehydes. These catalysts typically consist of a central metal ion, such as titanium, aluminum, or boron, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the incoming nucleophile (cyanide) to one face of the aldehyde, leading to the formation of a specific enantiomer of the cyanohydrin.
For example, titanium-based catalysts, often derived from titanium(IV) isopropoxide and a chiral diol ligand, have proven effective in the enantioselective synthesis of cyanohydrins. The catalytic cycle generally involves the coordination of the aldehyde to the chiral titanium complex, followed by the stereoselective transfer of a cyanide group from a source like trimethylsilyl cyanide (TMSCN). The choice of ligand is critical in determining the enantioselectivity of the reaction.
| Metal Complex Type | Typical Chiral Ligand | Key Features |
| Titanium Complexes | Chiral diols (e.g., TADDOL) | High catalytic activity and enantioselectivity. |
| Aluminum Complexes | Chiral salen ligands | Effective for a range of aldehyde substrates. |
| Boron Complexes | Chiral amino acids or diols | Can be used in substoichiometric amounts. |
Organocatalytic Asymmetric Cyanohydrin Synthesis (e.g., Chiral Organic Molecules)
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. rsc.org This approach utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.org In the context of cyanohydrin synthesis, chiral catalysts such as cinchona alkaloids or their derivatives can be employed. nih.govrsc.org These catalysts can activate the aldehyde through the formation of a chiral intermediate, which then reacts with a cyanide source in a stereoselective manner. Organocatalysis offers the advantage of avoiding potentially toxic and expensive heavy metals, making it an attractive strategy from both an economic and environmental perspective. nih.gov
Optical Resolution Techniques for Racemic Mixtures
When an asymmetric synthesis is not feasible or results in a racemic mixture (a 50:50 mixture of both enantiomers), optical resolution techniques can be employed to separate the desired enantiomer. jackwestin.com Since enantiomers have identical physical properties, their separation is not straightforward. jackwestin.com A common method involves reacting the racemic cyanohydrin with a chiral resolving agent to form a mixture of diastereomers. jackwestin.comnih.gov Diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. jackwestin.com After separation, the resolving agent is removed to yield the pure enantiomer. Another approach is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. jackwestin.com This chiral stationary phase interacts differently with the two enantiomers, leading to their separation.
| Resolution Technique | Principle | Common Application |
| Diastereomeric Salt Formation | Reaction with a chiral acid or base to form separable diastereomeric salts. | Resolution of racemic amines and carboxylic acids. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |
| Enzymatic Kinetic Resolution | Enzymes selectively react with one enantiomer, allowing for separation. | Resolution of a wide range of chiral compounds. |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is paramount in the modern synthesis of chemical compounds, including this compound. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduacs.org
Several of these principles are particularly relevant to the synthesis of the target compound:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. nih.gov This can be achieved by designing synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic methods, both biocatalytic and chemo-catalytic, are generally preferred over stoichiometric reactions as they improve atom economy.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov The use of biocatalysts and organocatalysts can be advantageous in this regard, as they avoid the use of heavy metals.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org Biocatalytic reactions often utilize water as a solvent, which is a significant improvement over volatile organic compounds. instituteofsustainabilitystudies.com
Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. acs.org Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, contributes to energy efficiency. researchgate.net
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu Enzymes and other biological starting materials are derived from renewable resources.
By integrating these principles into the design of synthetic methodologies for this compound, chemists can develop processes that are not only efficient and selective but also sustainable.
Chemical Reactivity and Organic Transformations of 2 2 Fluorophenyl 2 Hydroxyacetonitrile
Nucleophilic Addition and Substitution Reactions
The reactivity of 2-(2-Fluorophenyl)-2-hydroxyacetonitrile is largely characterized by reactions at the electrophilic carbon of the nitrile group and the carbon atom bearing the hydroxyl group. The nitrile group, with its carbon-nitrogen triple bond, is susceptible to nucleophilic attack, although it is less reactive than a carbonyl group. evitachem.com
The formation of the compound itself is a classic example of nucleophilic addition, where a cyanide ion attacks the carbonyl carbon of 2-fluorobenzaldehyde (B47322). chemguide.co.uklibretexts.org The reverse of this reaction can occur under certain conditions, particularly in the presence of a base, leading to the decomposition of the cyanohydrin back to the aldehyde and hydrogen cyanide.
The hydroxyl group can be protonated under acidic conditions, transforming it into a good leaving group (water). This facilitates nucleophilic substitution reactions at the benzylic carbon. For instance, reaction with a hydrogen halide could potentially convert the hydroxyl group into a halogen, forming an α-halo nitrile, a highly reactive intermediate for further synthesis.
The nitrile group can also participate in addition reactions. For example, Grignard reagents can add across the carbon-nitrogen triple bond, which upon hydrolysis, yields a ketone. This provides a pathway for carbon-carbon bond formation.
Derivatization Strategies for Characterization and Further Synthesis
Derivatization is the process of chemically modifying a compound to produce a new substance with properties more suitable for a specific purpose, such as analysis or further reaction. researchgate.net For this compound, both the hydroxyl and nitrile groups are targets for derivatization. These modifications can enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or serve as protecting groups in multi-step syntheses. researchgate.net
The hydroxyl group is readily derivatized. Acylation with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base yields the corresponding esters. Silylation with reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) forms silyl (B83357) ethers. These derivatives are generally more volatile and less polar than the parent alcohol, making them suitable for GC analysis. They also serve as effective protecting groups, masking the reactivity of the hydroxyl group while other transformations are carried out on the molecule.
Table 1: Derivatization of the Hydroxyl Group
| Derivatizing Agent | Derivative Formed | Purpose |
|---|---|---|
| Acetyl Chloride | Acetate Ester | Protection, GC Analysis |
| Benzoyl Chloride | Benzoate Ester | Protection, UV Detection in HPLC |
| Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (TMS) Ether | Protection, GC Analysis |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | GC-ECD Analysis |
Derivatization can also target the nitrile group, although this is less common for analytical purposes. For synthetic applications, the nitrile can be converted into various heterocycles, such as tetrazoles, by reacting with azides.
Conversion to Other Functional Groups
This compound is a valuable precursor for a range of other functional groups, significantly broadening its synthetic utility.
The nitrile group can be completely hydrolyzed to a carboxylic acid group under either acidic or basic conditions, typically requiring heat. docbrown.infodocbrown.info This reaction converts this compound into 2-(2-fluorophenyl)-2-hydroxyacetic acid (also known as 2-fluoromandelic acid).
Acid-catalyzed hydrolysis: The nitrile is refluxed with a strong mineral acid such as dilute sulfuric acid or hydrochloric acid. docbrown.infogoogle.com The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming the carboxylic acid and an ammonium (B1175870) ion. docbrown.info
Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. docbrown.info A subsequent acidification step is required to protonate the carboxylate and isolate the free α-hydroxy carboxylic acid. docbrown.info
This transformation is a key step for synthesizing α-hydroxy acids, which are important building blocks in the pharmaceutical industry. organic-chemistry.org
Table 2: Conditions for Hydrolysis of Nitriles
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl, Reflux | Amide (often not isolated) | α-Hydroxy Carboxylic Acid |
| Basic | Aqueous NaOH or KOH, Reflux | Carboxylate Salt | α-Hydroxy Carboxylic Acid (after acidification) |
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. This converts the α-hydroxy nitrile into an α-amino alcohol, specifically 2-(2-fluorophenyl)-2-hydroxyethanamine. These 1,2-amino alcohols are significant structural components in many natural products and synthetic molecules. nih.gov
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) and catalytic hydrogenation. evitachem.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for reducing nitriles to amines. orgsyn.orggoogle.com The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, LiAlH₄ is a very strong reducing agent and may also reduce the aromatic ring under harsh conditions, while catalytic hydrogenation might be more selective.
Partial hydrolysis of the nitrile group yields an amide. This transformation, known as hydration, converts this compound into 2-(2-fluorophenyl)-2-hydroxyacetamide. While this can sometimes be achieved by carefully controlling the conditions of acid or base hydrolysis, selective hydration can be challenging.
Modern synthetic methods offer more efficient and selective routes. A notable example is the palladium(II)-catalyzed transfer hydration of cyanohydrins. organic-chemistry.orgnii.ac.jp This method uses carboxamides as water donors under mild conditions (e.g., 50 °C) to afford α-hydroxyamides in high yields. nii.ac.jp This catalytic approach avoids the harsh conditions that can lead to the decomposition of the cyanohydrin starting material and provides a practical route to α-hydroxyamides, which are valuable substructures in bioactive compounds. organic-chemistry.orgnii.ac.jp
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org The process involves reacting an aldehyde with ammonia and a cyanide source (like KCN or HCN) to form an α-amino nitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.com
While this compound is an α-hydroxy nitrile, not an α-amino nitrile, it holds relevance to this pathway. The formation of α-hydroxy nitriles is a competing reaction in the Strecker synthesis if water is present and ammonia concentration is low.
Theoretically, this compound could be converted into the corresponding α-amino acid, 2-amino-2-(2-fluorophenyl)acetic acid, through a pathway analogous to the final steps of a Strecker synthesis. This would first require the conversion of the hydroxyl group into an amino group. A possible, albeit multi-step, route would involve:
Activation/Substitution: Converting the hydroxyl group into a better leaving group (e.g., a tosylate or a halide).
Amination: Nucleophilic substitution of the leaving group with an ammonia source to form the α-amino nitrile, 2-amino-2-(2-fluorophenyl)acetonitrile.
Hydrolysis: Hydrolysis of the nitrile group of the resulting α-amino nitrile to yield the target α-amino acid. masterorganicchemistry.comorganic-chemistry.org
This highlights how α-hydroxy nitriles like this compound are structurally related precursors to key intermediates in amino acid synthesis.
Transformations Involving the Nitrile Group (e.g., Cycloaddition)
The nitrile group of this compound is a versatile functional group capable of participating in various transformations, most notably cycloaddition reactions. A prominent example is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), which is one of the most effective routes for synthesizing 5-substituted-1H-tetrazoles. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering metabolic stability and unique physicochemical properties.
The reaction is typically carried out by treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of an ammonium salt or a Lewis acid in a suitable solvent like dimethylformamide (DMF). The process involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile, leading to the formation of the stable, aromatic tetrazole ring. This method avoids the use of the highly toxic and explosive hydrazoic acid.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | 5-(1-(2-Fluorophenyl)-1-hydroxy-methyl)-1H-tetrazole | [3+2] Cycloaddition |
Homologation Reactions
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, represents a powerful tool in organic synthesis. For cyanohydrins such as this compound, modern methodologies have expanded upon classical approaches like the Kiliani-Fischer synthesis to allow for facile homologation sequences.
Recent research has demonstrated a CO₂-enabled protocol that facilitates the iterative elongation of carbon chains starting from aldehydes and their corresponding cyanohydrins. amazonaws.comchemrxiv.orgnih.govku.dk This method provides a practical route to a variety of elongated polyols, cyanohydrins, and linear alkylnitriles under neutral conditions, utilizing potassium cyanide and atmospheric carbon dioxide. nih.govresearchgate.net This approach showcases the potential for either CHO (aldehyde) or CH₂ (methylene) elongation, providing a modular pathway to more complex molecular structures from the parent cyanohydrin. amazonaws.comchemrxiv.org Such transformations are valuable for systematically modifying the structure of a lead compound in drug discovery programs.
| Starting Material | Transformation Goal | Key Reagents/Conditions | Potential Product Class |
| This compound | One-carbon chain elongation | CO₂, KCN, multi-step sequence | Homologated cyanohydrins or related derivatives |
Stereochemistry and Stereoselective Aspects
Enantiomeric Purity Determination Methodologies
Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample of 2-(2-Fluorophenyl)-2-hydroxyacetonitrile is crucial for quality control in stereoselective synthesis. nih.gov Several analytical techniques are employed for this purpose, primarily centered around chromatographic and spectroscopic methods.
Derivatization with Chiral Auxiliaries
One common strategy is the indirect approach, where the enantiomers of the cyanohydrin are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatography techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC). chiralpedia.comnih.gov For this compound, the hydroxyl group is the typical site for derivatization. Reagents like enantiomerically pure acids, acid chlorides, or isocyanates can be used to form diastereomeric esters or carbamates. After separation, the relative peak areas of the diastereomers in the chromatogram correspond to the original ratio of enantiomers.
Another approach involves Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.org Derivatization can create diastereomers with distinct NMR spectra. libretexts.org Alternatively, a chiral solvating agent (CSA) can be used. CSAs form transient, non-covalent diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts in the NMR spectrum for each enantiomer, allowing for their quantification. libretexts.orgresearchgate.net For fluorine-containing compounds like this compound, ¹⁹F NMR spectroscopy can be a particularly sensitive method for chiral analysis after derivatization with a suitable chiral reagent. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
The direct separation of enantiomers using chiral HPLC is the most prevalent method. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comchromatographyonline.com The choice of CSP and mobile phase is critical for achieving effective separation. sigmaaldrich.com
Common types of CSPs suitable for separating cyanohydrins and similar molecules include:
Polysaccharide-based CSPs: These are widely used and consist of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. sigmaaldrich.commdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. mdpi.comsigmaaldrich.com
Cyclodextrin-based CSPs: These phases separate enantiomers based on the formation of temporary inclusion complexes. chromatographyonline.comsigmaaldrich.com The differential fit of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecule results in their separation. sigmaaldrich.com
Protein-based CSPs: Immobilized proteins such as α₁-acid glycoprotein (B1211001) (AGP) can also serve as CSPs, offering another mode of chiral recognition. sigmaaldrich.com
The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of hexane/isopropanol in normal phase or acetonitrile/water in reversed-phase), flow rate, and column temperature. chromatographyonline.comsigmaaldrich.commdpi.com Decreasing the temperature often enhances chiral selectivity. sigmaaldrich.com
| Methodology | Principle | Typical Implementation | Key Considerations |
|---|---|---|---|
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chiralpedia.com | Use of polysaccharide, cyclodextrin, or protein-based columns with an optimized mobile phase. sigmaaldrich.com | Selection of appropriate CSP and mobile phase is crucial; temperature can affect resolution. sigmaaldrich.commdpi.com |
| Derivatization (Indirect) | Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA). chiralpedia.com | Reaction with a chiral acid or isocyanate followed by separation on a standard achiral HPLC column. nih.gov | Derivatization reaction must proceed to completion without racemization; CDA must be enantiomerically pure. chiralpedia.com |
| NMR with Chiral Solvating Agents (CSA) | Formation of transient diastereomeric complexes that have distinct NMR signals. libretexts.org | Addition of a CSA to the analyte solution and subsequent analysis by ¹H or ¹⁹F NMR. libretexts.orgnih.gov | Requires a suitable CSA that interacts strongly enough to cause observable chemical shift differences. libretexts.org |
Control of Stereochemistry in Synthetic Routes
Achieving high enantioselectivity in the synthesis of this compound is essential for its use as a chiral building block. myskinrecipes.com This is typically accomplished through asymmetric synthesis, which employs chiral catalysts, reagents, or enzymes to favor the formation of one enantiomer. rijournals.comrsc.org
The primary synthetic route to this compound is the addition of a cyanide source to 2-fluorobenzaldehyde (B47322). Controlling the stereochemistry of this cyanohydrin formation reaction is key. evitachem.com
Enzymatic Synthesis
One of the most effective methods for the stereocontrolled synthesis of cyanohydrins is the use of enzymes called hydroxynitrile lyases (HNLs). scispace.com These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones. Depending on the specific HNL used, either the (R)- or (S)-enantiomer of the cyanohydrin can be produced with very high enantiomeric excess (ee), often exceeding 99%. scispace.com The reaction is typically performed in a buffered aqueous solution or a biphasic system to manage substrate and product solubility and stability. The high selectivity and mild reaction conditions make enzymatic synthesis an environmentally friendly and efficient option. scispace.com
Asymmetric Catalysis
Non-enzymatic, catalyst-based methods provide a versatile alternative for controlling stereochemistry. rijournals.com These routes often involve the use of a chiral catalyst to facilitate the enantioselective addition of a cyanide donor, such as trimethylsilyl (B98337) cyanide (TMSCN), to 2-fluorobenzaldehyde.
Types of catalysts used include:
Chiral Metal Complexes: Lewis acid complexes incorporating chiral ligands can coordinate to the aldehyde, creating a chiral environment that directs the nucleophilic attack of the cyanide source to one face of the carbonyl group.
Organocatalysis: Small organic molecules can also act as catalysts. For instance, chiral catalysts can activate the cyanide source or the aldehyde to promote a highly enantioselective reaction.
The development of these catalytic systems allows for the synthesis of either enantiomer of this compound by selecting the appropriate catalyst enantiomer. rijournals.com
| Synthetic Method | Chiral Source | Typical Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Enzymatic Synthesis | Hydroxynitrile Lyase (HNL) Enzyme. scispace.com | 2-Fluorobenzaldehyde, HCN or KCN. | Very high enantioselectivity (>99% ee); mild, environmentally friendly conditions. scispace.com | Enzyme availability and stability; potential for product racemization in buffer. scispace.com |
| Asymmetric Catalysis | Chiral Ligand/Metal Complex or Organocatalyst. rijournals.com | 2-Fluorobenzaldehyde, Trimethylsilyl Cyanide (TMSCN). | High versatility; access to both enantiomers by choice of catalyst. rijournals.com | Catalyst loading, cost, and availability; optimization of reaction conditions required. nih.gov |
Diastereoselective Reactions
Once synthesized in an enantiomerically pure form, this compound can serve as a chiral precursor in more complex syntheses. evitachem.com The existing stereocenter can influence the stereochemical outcome of subsequent reactions, a process known as a diastereoselective reaction. researchgate.net In such reactions, the chiral center directs the formation of a new stereocenter, leading to the preferential formation of one diastereomer over others.
For example, if the nitrile group of enantiopure this compound were to be reduced to a primary amine, a new molecule with two adjacent stereocenters would be formed. The approach of the reducing agent to the nitrile group can be influenced by the steric bulk of the substituents (hydroxyl and 2-fluorophenyl groups) around the existing chiral center. This substrate-controlled stereoselectivity would likely result in one of the two possible diastereomers being formed in excess. researchgate.net
Similarly, reactions involving the hydroxyl group or additions to the nitrile group could proceed with a degree of diastereoselectivity. The ability to control the formation of subsequent stereocenters is a fundamental strategy in the total synthesis of complex, biologically active molecules. nih.govescholarship.org The stereochemical information embedded in the starting cyanohydrin is transferred and relayed through the synthetic sequence, highlighting its value as a chiral building block.
Computational Chemistry Investigations of 2 2 Fluorophenyl 2 Hydroxyacetonitrile
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. A typical DFT study on a compound like 2-(2-Fluorophenyl)-2-hydroxyacetonitrile would encompass several key analyses.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed. This reveals how electrons are distributed within the molecule, which is crucial for predicting its reactivity.
Quantum Reactivity Descriptors
From the electronic properties derived from DFT calculations, various quantum reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide further quantitative insights into the molecule's reactivity, stability, and potential interaction with other chemical species.
While the theoretical framework for conducting these analyses is well-established, the specific data, tables, and detailed research findings for this compound could not be located in the searched scientific literature. Therefore, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. Further experimental or computational research would be required to produce the specific data needed for such an analysis.
Spectroscopic Property Prediction (e.g., NMR, IR)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. nih.govchemrxiv.org By calculating the electronic structure of a molecule, DFT can be used to determine the energies of vibrational modes (IR spectroscopy) and the shielding of atomic nuclei from an external magnetic field (NMR spectroscopy). nih.govruc.dk
Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are typically computed by first optimizing the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed. These calculations yield the frequencies of all normal modes of vibration. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and various C-C and C-H vibrations within the fluorophenyl ring. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, improving agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. chemrxiv.orgworktribe.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.govchemrxiv.org Calculations are performed on the optimized molecular structure to determine the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. chemrxiv.org For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable for structural confirmation. worktribe.comresearchgate.net The accuracy of these predictions depends significantly on the chosen DFT functional and basis set. worktribe.com
Below is a representative table illustrating how predicted spectroscopic data for a molecule like this compound would be presented and compared with hypothetical experimental values.
| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |
| IR Frequency (cm⁻¹) | ||
| O-H Stretch | ~3450-3550 | ~3400-3500 |
| C≡N Stretch | ~2250-2270 | ~2240-2260 |
| C-F Stretch | ~1200-1250 | ~1210-1260 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-OH / C-CN | ~60-70 | ~65-75 |
| C≡N | ~115-125 | ~118-128 |
| C-F (Aromatic) | ~155-165 | ~158-168 |
| ¹⁹F NMR Chemical Shift (ppm) | ||
| C-F | ~(-110) - (-120) | ~(-112) - (-122) |
Time-Dependent DFT (TD-DFT) for Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. nih.govbenasque.org It is a primary computational method for predicting electronic absorption spectra (UV-Vis) and understanding electronic transitions. nih.govnih.gov
For this compound, TD-DFT calculations would reveal the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding spectral band. researchgate.net
Furthermore, analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the excitation (e.g., π → π* or n → π* transitions). nih.gov The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic properties and chemical reactivity. nih.gov Solvation effects can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to simulate the electronic properties in different solvents, as the solvent can significantly alter absorption spectra. nih.gov
A summary of TD-DFT results for this compound would typically be presented in a table like the one below.
| Electronic Property | Calculated Value (TD-DFT) | Description |
| λ_max (nm) | ~260-270 nm | Wavelength of maximum UV absorption, corresponding to the lowest energy π → π* transition of the phenyl ring. |
| Oscillator Strength (f) | > 0.1 | A measure of the probability of the electronic transition, indicating an allowed and intense absorption. |
| HOMO Energy (eV) | Value dependent on functional/basis set | Energy of the highest occupied molecular orbital, often localized on the aromatic ring. |
| LUMO Energy (eV) | Value dependent on functional/basis set | Energy of the lowest unoccupied molecular orbital, likely a π* orbital of the aromatic system. |
| HOMO-LUMO Gap (eV) | ~5-6 eV | The energy difference between the HOMO and LUMO, related to the molecule's kinetic stability. |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is indispensable for elucidating reaction mechanisms, identifying intermediate structures, and characterizing transition states. nih.gov For this compound, a key reaction of interest is its formation (from 2-fluorobenzaldehyde (B47322) and a cyanide source) or its dissociation.
Theoretical studies can map the potential energy surface (PES) for a given reaction. nih.gov This involves locating the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction pathway.
Frequency calculations are crucial in this context. For minima (reactants, products, intermediates), all calculated vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔE‡) of the reaction, which is a critical factor in determining the reaction rate. nih.gov By modeling these pathways, researchers can gain a fundamental understanding of a reaction's feasibility, kinetics, and stereochemical outcome. For instance, studying the addition of cyanide to 2-fluorobenzaldehyde would involve calculating the energy barrier for the nucleophilic attack on the carbonyl carbon to form the cyanohydrin.
The findings from such a study would be summarized in a data table detailing the energetic profile of the reaction.
| Reaction Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | The reference energy of the starting materials (e.g., 2-fluorobenzaldehyde + HCN). |
| Transition State (TS) | ~10-20 | The energy maximum along the reaction coordinate, representing the activation barrier for cyanide addition. |
| Product | < 0 | The final energy of the product, this compound, indicating an exothermic reaction. |
Applications in Advanced Organic Synthesis As a Building Block
Precursor to Chiral Fluorinated Compounds
The presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups makes 2-(2-Fluorophenyl)-2-hydroxyacetonitrile a significant precursor for the synthesis of enantiomerically pure fluorinated compounds. The strategic incorporation of fluorine into chiral molecules is of high interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability.
The synthesis of chiral cyanohydrins can be achieved with high enantioselectivity through biocatalytic methods, such as the use of hydroxynitrile lyase enzymes. researchgate.netnih.gov These enzymes catalyze the asymmetric addition of cyanide to aldehydes, which would allow for the production of either the (R) or (S) enantiomer of this compound from 2-fluorobenzaldehyde (B47322).
Once the chiral cyanohydrin is obtained in an enantiomerically pure form, its functional groups can be transformed into a variety of other moieties while preserving the stereocenter. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The hydroxyl group can be oxidized to a ketone or converted into an ether or ester. evitachem.com This versatility allows the chiral scaffold of this compound to be elaborated into a wide range of more complex, chiral fluorinated molecules for applications in drug discovery and materials science. nih.gov
| Functional Group | Reaction Type | Resulting Functionality | Potential Application |
|---|---|---|---|
| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Synthesis of chiral amines and amino alcohols |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Synthesis of chiral α-hydroxy acids |
| Hydroxyl (-OH) | Oxidation | Ketone (-C=O) | Synthesis of chiral α-fluoroketones |
| Hydroxyl (-OH) | Etherification | Ether (-OR) | Modification of solubility and biological activity |
Role in the Synthesis of Complex Molecular Architectures
As a functionalized building block, this compound provides a valuable starting point for the synthesis of complex molecular architectures. digitellinc.combasicknowledge101.com The 2-fluorophenyl group is a common feature in many biologically active compounds, and the presence of ortho-fluorine can influence the molecule's conformation and metabolic profile. nih.govnih.gov The compound's utility lies in its capacity to introduce this key structural motif while providing reactive handles for further elaboration.
The diverse reactivity of the hydroxyl and nitrile groups allows for a modular approach to building complexity. For example, the nitrile can serve as a linchpin for forming larger structures through reactions such as cycloadditions to form tetrazoles or by serving as a precursor to amidines for further cyclization. The hydroxyl group enables connections to other molecular fragments through ester or ether linkages. This multi-faceted reactivity makes it a powerful tool for generating libraries of complex molecules for drug discovery and other applications.
| Structural Unit | Potential Transformations | Contribution to Molecular Architecture |
|---|---|---|
| 2-Fluorophenyl Group | Electrophilic/Nucleophilic Aromatic Substitution | Introduces a key pharmacophore; modulates lipophilicity and metabolic stability. |
| Hydroxyl Group | Esterification, Etherification, Oxidation, Substitution | Acts as a point of connection or conversion to other functional groups. |
| Nitrile Group | Reduction, Hydrolysis, Cycloaddition | Can be converted to amines, carboxylic acids, or heterocyclic rings (e.g., tetrazoles). nih.gov |
Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. nih.gov While this compound itself is a cyanohydrin, it exists in equilibrium with its constituent aldehyde, 2-fluorobenzaldehyde, and cyanide. Therefore, it serves as a synthetic equivalent of 2-fluorobenzaldehyde, a key carbonyl component in prominent MCRs like the Passerini and Ugi reactions.
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Utilizing 2-fluorobenzaldehyde as the aldehyde component allows for the direct incorporation of the 2-fluorophenyl moiety into the product scaffold. mdpi.com
The Ugi reaction is a four-component reaction that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to rapidly generate diverse, peptide-like structures. rsc.org The use of 2-fluorobenzaldehyde in the Ugi reaction provides a straightforward route to complex molecules containing the 2-fluorophenyl group, which is relevant in the synthesis of pharmacologically active compounds. nih.govnih.gov For instance, fluorinated benzaldehydes have been used as components in the MCR-based synthesis of drug candidates like Brequinar. nih.gov
Derivations Leading to Heterocyclic Compounds
The functional groups within this compound make it an excellent substrate for the synthesis of various heterocyclic compounds, particularly oxazoles and imidazoles. islandscholar.ca
Oxazole (B20620) Synthesis: One classic method for synthesizing oxazoles from cyanohydrins is the Fischer oxazole synthesis. wikipedia.org In this reaction, the cyanohydrin reacts with an aldehyde in the presence of anhydrous acid (typically gaseous HCl). The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then undergoes cyclization and dehydration with the aldehyde component to yield a 2,5-disubstituted oxazole. wikipedia.org Using this compound in this synthesis would place the 2-fluorophenyl group at the 5-position of the oxazole ring, providing a direct route to fluorinated oxazole derivatives. zenodo.org
Imidazole (B134444) Synthesis: The synthesis of imidazole derivatives from this compound requires manipulation of its functional groups. rsc.orgwjpsonline.com A plausible route involves the conversion of the nitrile group into a functionality that can participate in a cyclization reaction. For example, the nitrile can be converted to an amidine. This amidine can then react with an α-haloketone in a classic imidazole synthesis, where the two nitrogen atoms of the amidine form part of the imidazole ring. researchgate.net Alternatively, the cyanohydrin can be converted to an α-aminoketone, a key precursor for various imidazole syntheses. devagirijournals.com These pathways allow for the creation of substituted imidazoles where the 2-fluorophenyl group is appended to the heterocyclic core. researchgate.net
Future Research Trajectories
Development of Novel Stereoselective Catalytic Systems
The synthesis of enantiomerically pure cyanohydrins is a pivotal challenge in organic chemistry. For 2-(2-Fluorophenyl)-2-hydroxyacetonitrile, the development of highly efficient and stereoselective catalysts is a primary research goal. Current research in asymmetric cyanohydrin synthesis often employs titanium-based systems, but future work will likely focus on alternatives. acs.org For instance, vanadium-based catalysts, particularly chiral (salen)VO complexes, have shown promise by offering higher enantioselectivity than their titanium counterparts. acs.org The investigation into bimetallic mechanisms, where two metal centers cooperate to activate the substrates, could lead to catalysts with exceptional activity and selectivity. acs.org
Future efforts will likely expand the library of metal-ligand complexes, exploring various transition metals and bespoke chiral ligands to fine-tune the catalyst's performance for the specific steric and electronic properties of 2-fluorobenzaldehyde (B47322). Organocatalysis also presents a fertile ground for innovation, with chiral catalysts derived from natural products like cinchona alkaloids or synthetic structures such as thioureas and chiral phosphoric acids offering metal-free alternatives for asymmetric synthesis. chimia.ch
| Catalyst Type | Potential Advantages | Research Focus |
| Vanadium-Salen Complexes | Higher enantioselectivity compared to titanium systems. acs.org | Mechanistic studies and ligand optimization. |
| Bimetallic Catalysts | Potentially higher activity and unique reaction pathways. acs.org | Design of homo- and hetero-bimetallic systems. |
| Chiral Phosphoric Acids | Metal-free, environmentally benign catalysis. chimia.ch | Application in asymmetric hydrocyanation. |
| Thiourea-Based Organocatalysts | Bifunctional activation of both nucleophile and electrophile. chimia.ch | Synthesis of novel chiral thiourea (B124793) scaffolds. |
Exploration of Alternative Fluorine Source Reactions
The introduction of the fluorine atom is a critical step in the synthesis of the precursor, 2-fluorobenzaldehyde. Traditionally, this involves harsh or hazardous reagents. Future research will focus on safer and more sustainable fluorination methods. This includes the development and application of novel electrophilic fluorinating agents, such as Selectfluor, which can be used in conjunction with chiral catalysts to achieve enantioselective fluorinations on precursor molecules. chimia.ch Another avenue involves exploring the use of less hazardous fluoride (B91410) sources like hydrogen fluoride-pyridine complexes in combination with mild oxidants. nih.gov Recent developments aim to create synthetic methods that avoid the use of per- and polyfluoroalkyl substances (PFAS), contributing to greener chemical processes. chemistryworld.com
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is becoming an indispensable tool for accelerating catalyst design and reaction optimization. Future research on this compound will heavily rely on advanced computational methods to predict reaction outcomes and design novel catalytic systems. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to model the transition states of the cyanohydrin formation, providing insights into the mechanism and the origins of stereoselectivity. mdpi.com
Machine learning and artificial intelligence (AI) algorithms can be trained on existing reaction data to predict the performance of new, untested catalysts or reaction conditions. mdpi.com These predictive models can significantly reduce the experimental effort required by identifying the most promising candidates for laboratory synthesis and testing. This approach allows for a more rational design of experiments, saving time and resources.
| Computational Tool | Application in Synthesis | Expected Outcome |
| Density Functional Theory (DFT) | Modeling transition states; calculating activation energies. | Mechanistic understanding and rational catalyst design. |
| Machine Learning (ML) Algorithms | Predicting catalyst performance and reaction yields from molecular descriptors. | Accelerated discovery of optimal reaction conditions and catalysts. |
| Agent-Based Modeling | Simulating the interaction of individual molecules in the reaction system. | Understanding complex reaction kinetics and system behavior. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. pharmtech.comnih.gov For the synthesis of this compound, flow chemistry can enable the safe use of hazardous reagents like hydrogen cyanide by generating and consuming them in situ, minimizing their accumulation. nih.gov Microreactors provide superior heat and mass transfer, allowing for reactions to be run under high-temperature and high-pressure conditions that would be unsafe in a batch reactor. pharmtech.comnih.gov
Automation can be integrated with flow systems to create fully autonomous synthesis platforms. chemrxiv.orgbeilstein-journals.org These platforms can perform multi-step syntheses, reaction optimization, and product purification without manual intervention. mit.edu The use of intelligent algorithms for self-optimization can rapidly identify the ideal reaction conditions, leading to higher yields and purity. chemrxiv.org This approach is particularly valuable for producing chemical libraries for drug discovery or for on-demand manufacturing of specific compounds. mit.edu
Investigation of Tandem and Cascade Reactions Utilizing the Compound
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov this compound, with its multiple functional groups (hydroxyl, nitrile, and fluorinated aromatic ring), is an excellent candidate for use in such reaction sequences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-2-hydroxyacetonitrile, and how can reaction efficiency be optimized?
- Methodology : A base-mediated nucleophilic substitution or condensation reaction is commonly employed. For example, analogous nitrile syntheses use K₂CO₃ as a weak base in acetonitrile, with reaction monitoring via TLC and purification by solvent evaporation under reduced pressure . Optimizing stoichiometry (e.g., molar ratios of reactants to base) and reaction time (e.g., 24 hours at room temperature) can enhance yield.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy to confirm fluorophenyl and hydroxyacetonitrile moieties (e.g., ¹⁹F NMR for fluorine environments).
- FTIR to identify -CN (∼2240 cm⁻¹) and -OH (∼3200–3600 cm⁻¹) stretches.
- Single-crystal XRD for precise bond lengths and angles, as demonstrated for structurally related nitriles .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodology : The compound’s nitrile and hydroxyl groups may render it hygroscopic or prone to hydrolysis. Store at 0–6°C in anhydrous solvents (e.g., acetonitrile) under inert gas. Stability tests via periodic HPLC or TLC analysis are advised .
Q. What safety protocols are critical for handling fluorinated nitriles?
- Methodology :
- PPE : Use gloves, faceshields, and respirators (e.g., type ABEK filters) due to risks of inhalation (H335) and skin irritation (H315) .
- Waste disposal : Segregate nitrile-containing waste and collaborate with certified biohazard disposal services .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediate stability.
- Use ICReDD’s integrated computational-experimental framework to prioritize synthetic targets, reducing trial-and-error cycles .
Q. What analytical techniques resolve contradictions in spectroscopic data for fluorophenyl-acetonitrile derivatives?
- Methodology :
- Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals.
- Compare experimental FTIR/Raman spectra with simulated spectra from computational tools (e.g., Gaussian) .
Q. How do steric and electronic effects of the 2-fluorophenyl group influence reaction kinetics in nucleophilic additions?
- Methodology :
- Conduct kinetic studies under varied conditions (temperature, solvent polarity).
- Compare Hammett σ values for fluorophenyl substituents to quantify electronic effects. Structural analogs (e.g., 2-(2,6-difluorophenyl)acetonitrile) suggest fluorine’s electron-withdrawing nature accelerates certain nucleophilic reactions .
Q. What reactor design considerations apply to scaling up synthesis while minimizing byproducts?
- Methodology :
- Use continuous-flow reactors to enhance heat/mass transfer, critical for exothermic nitrile formations.
- Apply CRDC’s reactor design principles (e.g., RDF2050112) for scalability and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
